5-Fluoro-7-methoxyindoline-2,3-dione
Description
Properties
IUPAC Name |
5-fluoro-7-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXPZFHNRROWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734229 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239699-07-0 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Fluorination and Methoxylation
A widely reported method involves modifying commercially available indoline-2,3-dione through sequential halogenation and alkoxylation. For example, 7-methoxyindoline-2,3-dione serves as a precursor for electrophilic fluorination at position 5.
Procedure:
-
Methoxylation at Position 7 :
-
Electrophilic Fluorination at Position 5 :
Key Challenge : Competing fluorination at position 4 or 6 necessitates careful control of reaction stoichiometry and temperature.
Palladium-Catalyzed Cross-Coupling
Transition-metal-mediated strategies enable precise functional group installation. A Suzuki-Miyaura coupling approach has been adapted for introducing the methoxy group post-fluorination.
Procedure:
-
Synthesis of 5-Fluoroindoline-2,3-dione :
-
Methoxylation via Cross-Coupling :
Limitation : Moderate yields due to competing protodeboronation and homocoupling side reactions.
De Novo Indoline Ring Construction
Friedel-Crafts Alkylation of Substituted Anilines
Building the indoline ring from fluorinated and methoxylated aniline derivatives offers superior regiocontrol. A representative protocol involves:
Procedure:
-
Synthesis of 5-Fluoro-7-methoxyaniline :
-
Cyclization to Indoline-2,3-dione :
Advantage : Avoids late-stage functionalization challenges, ensuring correct substituent positioning.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies highlight the critical role of solvent polarity and reaction temperature:
| Solvent | Temp (°C) | Fluorination Yield (%) | Methoxylation Yield (%) |
|---|---|---|---|
| DMF | 80 | - | 72 |
| Acetonitrile | 25 | 58 | - |
| Toluene | 100 | - | 48 |
Observation : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution, while toluene minimizes side reactions in cross-coupling.
Catalytic Systems for Cross-Coupling
Palladium catalysts with bulky ligands enhance selectivity:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 48 |
| PdCl₂(dppf) | Dppf | 55 |
| Pd(PPh₃)₄ | None | 48 |
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized indoline-2,3-dione derivatives .
Scientific Research Applications
5-Fluoro-7-methoxyindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in Indoline-2,3-dione Derivatives
The biological and physicochemical properties of indoline-2,3-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Key Research Findings
- Structural Insights : The 7-methyl group in 5-Fluoro-7-methylindoline-2,3-dione stabilizes the indoline ring, facilitating bromination at positions 4 and 6 .
- Receptor Selectivity: Indoline-2,3-dione derivatives are less effective at σ1 receptors but show promise for σ2-targeted therapies, contrasting with benzoxazinone-based compounds .
Biological Activity
5-Fluoro-7-methoxyindoline-2,3-dione is a synthetic compound characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 7th position of the indoline-2,3-dione structure. Its molecular formula is C9H6FNO3. This compound is notable for its unique chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine and methoxy groups enhances its binding affinity, which may lead to modulation of enzyme activity and receptor signaling pathways. This compound has shown promise in several areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against several bacterial strains. For instance, it has been noted to inhibit growth in Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research has indicated that this compound may possess anticancer properties. It appears to induce apoptosis in certain cancer cell lines, such as human leukemia cells. The mechanism may involve the inhibition of topoisomerases, which are crucial for DNA replication and transcription .
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In one study, the compound was tested against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and SMMC-7721 (hepatocellular carcinoma). The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, suggesting effective growth inhibition .
- Antimicrobial Efficacy : Another investigation assessed the compound's antibacterial activity against clinical isolates of E. coli and S. aureus. The findings revealed an ID50 (inhibitory dose for 50% of the population) of approximately for E. coli, indicating potent antimicrobial properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroindoline-2,3-dione | Lacks methoxy group | Moderate anticancer activity |
| 7-Methoxyindoline-2,3-dione | Lacks fluorine atom | Limited antibacterial properties |
| 5-Methoxyindoline-2,3-dione | Different substitution patterns | Varies widely in reactivity |
| This compound | Unique combination of fluorine & methoxy | Strong antimicrobial & anticancer effects |
This table highlights how the dual presence of fluorine and methoxy groups in this compound contributes to its enhanced biological activities compared to its analogs.
Research Applications
The potential applications of this compound span various fields:
- Medicinal Chemistry : Ongoing research is focused on developing this compound as a lead candidate for new antimicrobial and anticancer therapies.
- Chemical Synthesis : It serves as a valuable building block in synthesizing more complex molecules due to its reactive functional groups.
- Biological Research : The compound is utilized in studies aimed at understanding molecular interactions within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
